molecular formula C7H9BrClNS B13026771 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl

Katalognummer: B13026771
Molekulargewicht: 254.58 g/mol
InChI-Schlüssel: XPJKLGJPQWIJIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNS and a molecular weight of 218.12 g/mol . This compound is characterized by a bromine atom attached to a tetrahydrothieno[3,4-c]pyridine ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the ring system. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Wirkmechanismus

The mechanism of action of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific application and context . Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C7H9BrClNS

Molekulargewicht

254.58 g/mol

IUPAC-Name

1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C7H8BrNS.ClH/c8-7-6-1-2-9-3-5(6)4-10-7;/h4,9H,1-3H2;1H

InChI-Schlüssel

XPJKLGJPQWIJIT-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=CSC(=C21)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.